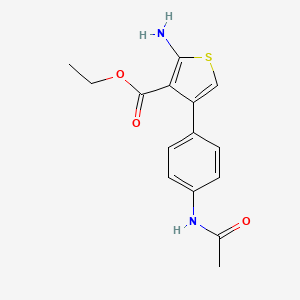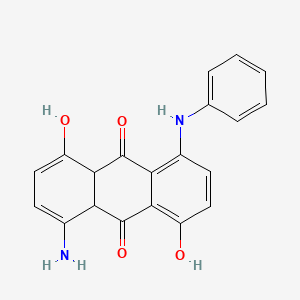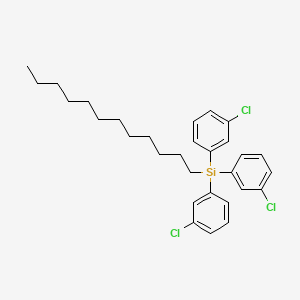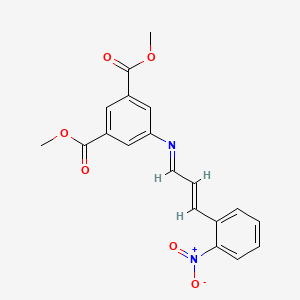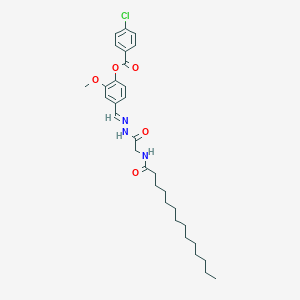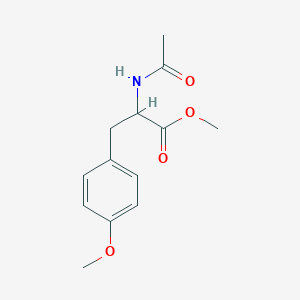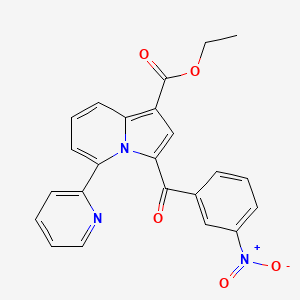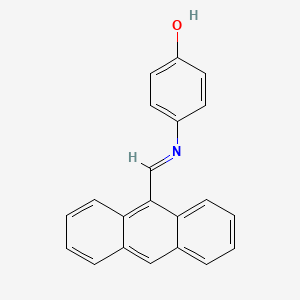
9-Bromo-10-methylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-10-methylanthracene is an organic compound with the molecular formula C15H11Br. It is a derivative of anthracene, where a bromine atom is substituted at the 9th position and a methyl group at the 10th position. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-methylanthracene typically involves the bromination of 10-methylanthracene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. Column chromatography is often employed for purification, using solvents like hexane and dichloromethane .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Bromo-10-methylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 10-methylanthracene.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted anthracenes depending on the nucleophile used.
Oxidation: Anthraquinone derivatives.
Reduction: 10-Methylanthracene.
Applications De Recherche Scientifique
9-Bromo-10-methylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 9-Bromo-10-methylanthracene involves its interaction with molecular targets through its bromine and methyl groups. These interactions can lead to various photophysical effects, such as fluorescence and phosphorescence. The compound’s ability to undergo triplet-triplet annihilation makes it valuable in photon upconversion applications .
Comparaison Avec Des Composés Similaires
- 9,10-Dibromoanthracene
- 9-Bromo-10-phenylanthracene
- 9-Methylanthracene
Comparison:
- 9,10-Dibromoanthracene: Contains two bromine atoms, leading to different reactivity and applications.
- 9-Bromo-10-phenylanthracene: Substituted with a phenyl group, affecting its photophysical properties.
- 9-Methylanthracene: Lacks the bromine atom, resulting in different chemical behavior and uses .
9-Bromo-10-methylanthracene stands out due to its unique combination of bromine and methyl substituents, which confer distinct photophysical properties and reactivity, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
23674-17-1 |
|---|---|
Formule moléculaire |
C15H11Br |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
9-bromo-10-methylanthracene |
InChI |
InChI=1S/C15H11Br/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3 |
Clé InChI |
DSDGPRYUTYECJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



